molecular formula C16H13N3OS3 B2772719 (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 882129-73-9

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2772719
CAS No.: 882129-73-9
M. Wt: 359.48
InChI Key: CRPJUCZOIBMDGW-CMDGGOBGSA-N
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Description

(2E)-N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound of high interest in medicinal chemistry research, belonging to the class of 1,3,4-thiadiazole derivatives. This specific molecule features a 1,3,4-thiadiazole core functionalized with a benzylsulfanyl group at the 5-position and a (2E)-3-(thiophen-2-yl)prop-2-enamide moiety at the 2-position. The presence of both the thiadiazole and thiophene rings makes it a promising scaffold for investigating new biologically active substances. While specific biological data for this exact compound may be limited, its core structure is associated with a wide range of pharmacological activities based on published literature. 1,3,4-Thiadiazole derivatives are well-known to exhibit significant antibacterial properties . Furthermore, molecular hybrids containing both 1,3,4-thiadiazole and thiophene rings have demonstrated promising in vitro anticancer activity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), with mechanisms that may involve interaction with enzymes like dihydrofolate reductase (DHFR) . The structural features of this compound, including the enamide linker, suggest potential for multi-target engagement, which is a valuable trait in early-stage drug discovery projects. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS3/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPJUCZOIBMDGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action and potential therapeutic applications.

Structure and Properties

The structure of the compound can be broken down as follows:

  • Thiadiazole Moiety : The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its biological reactivity and ability to form hydrogen bonds.
  • Benzylsulfanyl Group : This substituent may enhance lipophilicity and biological interaction.
  • Thiophenyl Group : Known for its electron-donating properties, it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with a thiadiazole moiety can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these organisms .

Anticancer Properties

Recent research highlights the anticancer potential of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of leukemia cells with IC50 values in the low micromolar range (e.g., 7.4 µM against K562 cells) due to their ability to inhibit specific protein kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Compounds with this scaffold have been reported to reduce inflammation markers in vitro and in vivo. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, their interaction with kinases can disrupt signaling pathways critical for cancer cell survival.
  • DNA Interaction : Some studies suggest that thiadiazoles may bind to DNA, affecting replication and transcription processes essential for cell proliferation .
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that help mitigate oxidative stress within cells, contributing to their protective effects against various diseases .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • A study demonstrated that a related compound inhibited tumor growth in breast cancer models with an IC50 comparable to standard chemotherapy agents like cisplatin .
  • Another investigation into antimicrobial efficacy showed that a series of thiadiazole derivatives had potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus & E. coli
AnticancerCytotoxic effects on K562 leukemia cells (IC50 7.4 µM)
Anti-inflammatoryReduced inflammation markers
AntioxidantScavenging free radicals

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens:

  • Bacterial Inhibition : Studies indicate that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide have demonstrated comparable efficacy to standard antibiotics like ciprofloxacin .
  • Fungal Activity : The compound's structure suggests potential antifungal properties as well. Research on related thiadiazole compounds has revealed effective inhibition of fungal pathogens, including strains responsible for agricultural diseases .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is another area of significant interest:

  • Mechanisms of Action : Thiadiazole-based compounds have been shown to inhibit key molecular targets involved in cancer progression, such as histone deacetylases and tubulin polymerization pathways . This multifaceted approach enhances their effectiveness against various cancer cell lines.
  • In Vitro Studies : Experimental data indicate that this compound can induce apoptosis in cancer cells. For instance, studies on related compounds have reported IC50 values indicating potent cytotoxic effects against breast cancer and lung adenocarcinoma cell lines .

Anti-Diabetic and Anti-Ulcer Activities

Recent investigations into the pharmacological profile of thiadiazole derivatives have also highlighted their potential as anti-diabetic agents:

  • α-Glucosidase Inhibition : Some derivatives have shown significant inhibitory effects on the α-glucosidase enzyme, suggesting potential applications in managing diabetes .

Moreover, the anti-ulcer properties of thiadiazole derivatives are being explored due to their ability to modulate gastric secretion and protect the gastric mucosa.

Other Therapeutic Applications

The versatility of thiadiazole compounds extends beyond the previously mentioned applications:

  • Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that these compounds may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl (-S-benzyl) group exhibits susceptibility to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxide formation : Reacts with hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C to yield the sulfoxide intermediate .

  • Sulfone formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfanyl group to a sulfonyl (-SO₂-benzyl) group .

Reaction TypeConditionsProductReference
SulfoxidationH₂O₂, CH₃COOH, 0–25°C(2E)-N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
SulfonationmCPBA, CH₂Cl₂, rt(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Nucleophilic Substitution at Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C2 position due to electron-withdrawing effects of adjacent nitrogen atoms:

  • Thiol displacement : Reacts with alkyl/aryl thiols in basic media (e.g., K₂CO₃/DMF) to form disulfide-linked derivatives .

  • Cross-coupling : Catalyzed by Cu(I) or Pd(0), enabling Suzuki-Miyaura couplings with aryl boronic acids .

Reaction TypeConditionsProductReference
Thiol substitutionK₂CO₃, DMF, 80°C(2E)-N-[5-(arylthio)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEβ,β-Disubstituted alkenylamide derivatives

Electrophilic Substitution on Thiophene

The thiophen-2-yl group participates in electrophilic aromatic substitution (EAS) reactions:

  • Halogenation : Bromination with Br₂ in CHCl₃ yields 5-bromo-thiophene derivatives.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position relative to sulfur.

Reaction TypeConditionsProductReference
BrominationBr₂, CHCl₃, 0°C(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-bromothiophen-2-yl)prop-2-enamide
NitrationHNO₃/H₂SO₄, 50°C(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Catalytic Hydrogenation of Enamide

The α,β-unsaturated enamide moiety undergoes hydrogenation in the presence of transition-metal catalysts:

  • Pd/C-mediated hydrogenation : Reduces the double bond to form saturated propionamide derivatives.

Reaction TypeConditionsProductReference
HydrogenationH₂, Pd/C, EtOHN-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propionamide

Cycloaddition Reactions

The conjugated enamide system participates in [4+2] Diels-Alder reactions with dienes like cyclopentadiene, forming six-membered heterocycles.

Key Research Findings

  • Antibacterial enhancement : Sulfonyl derivatives (e.g., benzylsulfonyl analogs) show elevated activity against Gram-positive bacteria compared to sulfanyl precursors .

  • Structural tunability : The thiadiazole ring’s substitution pattern directly influences electronic properties and bioactivity .

  • Stereoselectivity : Copper-catalyzed reactions preserve the E-configuration of the enamide group during functionalization .

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold for developing bioactive molecules. Experimental validation of these pathways is recommended to confirm mechanistic details.

Q & A

Q. What are the established synthetic routes for (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide?

The synthesis typically involves multi-step reactions starting from thiosemicarbazide and carbon disulfide to form the thiadiazole core, followed by functionalization with benzylsulfanyl and thiophen-2-ylprop-2-enamide groups. Key steps include:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Benzylsulfanyl introduction : Alkylation or nucleophilic substitution using benzyl mercaptan .
  • Enamide coupling : Amidation of the thiadiazole amine with (E)-3-(thiophen-2-yl)prop-2-enoic acid using coupling agents like EDC/HOBt .
    Characterization is performed via 1H/13C NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatographic methods : Use TLC with silica gel plates (e.g., chloroform:methanol 9:1) to monitor reaction progress and confirm purity .
  • Spectroscopic techniques :
    • NMR : Analyze chemical shifts for thiadiazole protons (δ 8.5–9.5 ppm) and thiophene protons (δ 6.5–7.5 ppm) to confirm substituent positions .
    • IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, C=S at ~650 cm⁻¹) .
  • Elemental analysis : Ensure ≤0.4% deviation from calculated C, H, N, S values .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility; dissolves in DMSO, DMF, or dichloromethane. Pre-solubilize in DMSO for biological assays (final concentration ≤0.1% to avoid cytotoxicity) .
  • Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture due to hydrolytic sensitivity of the enamide bond .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Reaction optimization :
    • Temperature control : Maintain 70–80°C during thiadiazole cyclization to minimize side products .
    • Solvent selection : Use anhydrous DMF for amidation to enhance coupling efficiency .
  • Catalysis : Employ Pd-catalyzed cross-coupling for thiophene moiety introduction (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Workup : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate high-purity product (>95%) .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on hydrogen bonding between the thiadiazole sulfur and catalytic residues .
  • QSAR modeling : Train models using descriptors like polar surface area and logP to correlate structural features (e.g., benzylsulfanyl hydrophobicity) with activity .
  • ADMET prediction : SwissADME or ProTox-II to assess permeability, toxicity, and metabolic stability .

Q. How to resolve contradictions in biological activity data from related thiadiazole derivatives?

  • Comparative SAR studies : Systematically vary substituents (e.g., replace benzylsulfanyl with methylsulfonyl) to isolate pharmacophoric groups. For example:

    SubstituentIC50 (µM) COX-2Reference
    Benzylsulfanyl1.2
    Methylsulfonyl0.8
  • Assay standardization : Re-test compounds under identical conditions (e.g., cell line, incubation time) to minimize variability .

  • Crystallography : Use SHELXL for X-ray structure determination to validate binding modes and resolve steric/electronic conflicts .

Q. What strategies enable selective functionalization of the thiadiazole ring for SAR studies?

  • Electrophilic substitution : Introduce halogens (Cl, Br) at the 5-position using NCS/NBS in acetic acid .
  • Nucleophilic displacement : Replace benzylsulfanyl with amines (e.g., piperazine) via SNAr reactions in DMSO at 100°C .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups at the 2-position using Pd(PPh3)4 .

Methodological Guidance

Q. How to design a robust protocol for assessing enzyme inhibition?

  • Enzyme selection : Prioritize targets with structural homology to thiadiazole-binding proteins (e.g., carbonic anhydrase IX) .
  • Kinetic assays :
    • Use fluorescence-based assays (e.g., FAM-labeled substrates) for real-time monitoring .
    • Calculate Ki values via Lineweaver-Burk plots under varied inhibitor concentrations .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and DMSO vehicle controls .

Q. What advanced analytical techniques can elucidate degradation pathways?

  • LC-HRMS : Identify degradation products (e.g., hydrolyzed enamide) using a C18 column and 0.1% formic acid in water/acetonitrile gradient .
  • Stability-indicating assays : Stress testing under heat (60°C), UV light, and acidic/basic conditions (pH 2–12) .
  • NMR kinetics : Monitor degradation in D2O to track proton exchange and bond cleavage .

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